

"catalytic applications involving Methyl 1,3dimethylpyrrolidine-3-carboxylate"

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Compound of Interest

Methyl 1,3-dimethylpyrrolidine-3carboxylate

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Catalytic Applications of Pyrrolidine Derivatives in Asymmetric Synthesis

Disclaimer: Extensive searches for catalytic applications of **Methyl 1,3-dimethylpyrrolidine-3-carboxylate** did not yield any specific documented uses in peer-reviewed literature or patents. The following application notes and protocols detail the catalytic uses of structurally related and well-established pyrrolidine-based catalysts and ligands, namely (R)-Pyrrolidine-3-carboxylic Acid and its derivatives and 2-Methylpyrrolidine derivatives. These examples are provided to illustrate the catalytic potential of the pyrrolidine scaffold for researchers, scientists, and drug development professionals.

Part 1: (R)-Pyrrolidine-3-carboxylic Acid and Derivatives as Organocatalysts

(R)-pyrrolidine-3-carboxylic acid and its analogs have become powerful tools in asymmetric organocatalysis.[1][2] They are particularly effective in facilitating stereoselective carbon-carbon bond-forming reactions, which are critical in the synthesis of chiral molecules for pharmaceuticals and natural products.[1]

Application Note: Asymmetric Michael Addition



Derivatives of (R)-pyrrolidine-3-carboxylic acid, such as (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, are highly effective catalysts for the asymmetric Michael addition of ketones and aldehydes to nitroolefins.[1] The catalytic cycle proceeds through the formation of a chiral enamine intermediate from the pyrrolidine catalyst and the carbonyl donor. This enamine then attacks the Michael acceptor in a highly stereocontrolled manner. The carboxylic acid group is believed to act as a proton shuttle, activating the acceptor and aiding in catalyst regeneration.

Quantitative Data Summary: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Catalyst	Diastereomeri c Ratio (syn:anti)	Enantiomeric Excess (ee, %) (syn)	Enantiomeric Excess (ee, %) (anti)	Yield (%)
(3R,5R)-5- methylpyrrolidine -3-carboxylic acid	98:2	99	Not Reported	>95
Pyrrolidine- based organocatalyst OC1	78:22	68	63	99
Pyrrolidine- based organocatalyst OC2	70:30	68	44	95

^{*}Data adapted from studies on various substituted pyrrolidine organocatalysts under different conditions for illustrative purposes.[1][3]

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is adapted from established procedures using pyrrolidine-based organocatalysts. [1]

Materials:



- (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (Catalyst)
- Cyclohexanone (Michael Donor)
- trans-β-Nitrostyrene (Michael Acceptor)
- Toluene (Solvent)
- Benzoic acid (Optional co-catalyst)
- Saturated aqueous NH₄Cl solution
- · Ethyl acetate
- Anhydrous Na₂SO₄ or MgSO₄
- Silica gel

Equipment:

- Reaction vial with magnetic stir bar
- Magnetic stirrer
- Thin Layer Chromatography (TLC) plate
- Rotary evaporator
- · Glassware for extraction and filtration
- · Column chromatography setup

Procedure:

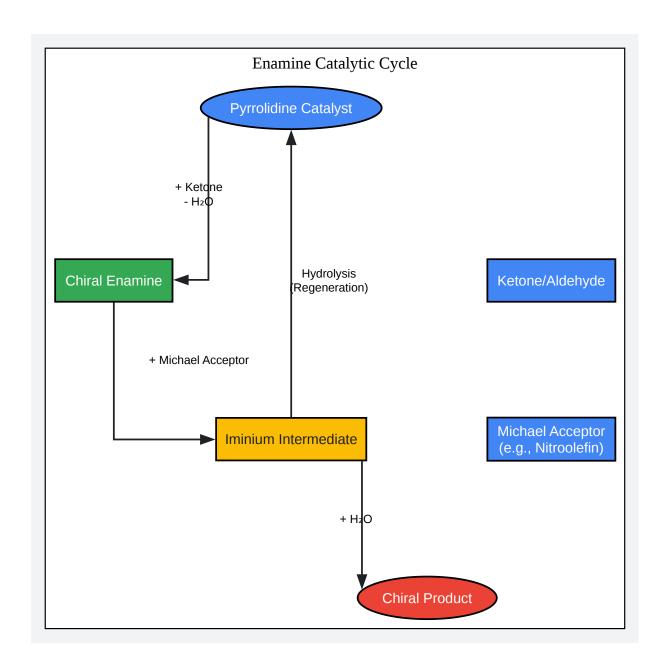
- To a dry reaction vial containing a magnetic stir bar, add (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.02 mmol, 10 mol%).
- Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).



- Add cyclohexanone (2.0 mmol, 10 equivalents).
- Add toluene (0.5 mL). An optional co-catalyst like benzoic acid (0.02 mmol, 10 mol%) can be added.
- Stir the mixture at room temperature.
- Monitor the reaction progress using TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
- Extract the product with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

Catalytic Cycle Diagram





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Caption: Enamine activation cycle in pyrrolidine-catalyzed Michael additions.

Part 2: 2-Methylpyrrolidine Derivatives as Ligands in Transition Metal Catalysis



Chiral 2-methylpyrrolidine and its derivatives serve as effective ligands in transition metal-catalyzed reactions, particularly in palladium-catalyzed asymmetric synthesis.[4] These ligands create a chiral environment around the metal center, enabling high levels of enantioselectivity in the formation of nitrogen-containing heterocycles.[4]

Application Note: Palladium-Catalyzed Asymmetric Carboamination

A key application of 2-methylpyrrolidine-derived ligands is in the palladium-catalyzed intramolecular carboamination of unsaturated amines. This reaction is a powerful method for constructing enantiomerically enriched pyrrolidine rings, which are common motifs in natural products and pharmaceuticals.[4] The use of a chiral phosphine ligand derived from 2-methylpyrrolidine can lead to products with high enantiomeric excess.

Quantitative Data Summary: Palladium-Catalyzed Asymmetric Carboamination



Entry	Aryl Bromide	Product	Yield (%)	ee (%)
1	2- Bromonaphthale ne	2-(Naphthalen-2- ylmethyl)-1-Boc- pyrrolidine	78	82
2	4-Bromobiphenyl	2-(Biphenyl-4- ylmethyl)-1-Boc- pyrrolidine	80	85
3	3-Bromopyridine	2-(Pyridin-3- ylmethyl)-1-Boc- pyrrolidine	65	75
4	4-Bromo-N,N- dimethylaniline	2-(4- (Dimethylamino) benzyl)-1-Boc- pyrrolidine	70	80
Data is for the carboamination of N-Boc-pent-4-enylamine using a chiral phosphine ligand.[4]				

Experimental Protocol: Asymmetric Pd-Catalyzed Carboamination

This protocol is adapted from the work of Wolfe and coworkers.[4]

Materials:

- Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
- Chiral phosphine ligand (e.g., (R)-Siphos-PE)
- N-Boc-pent-4-enylamine



- Aryl bromide
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Saturated aqueous ammonium chloride solution
- · Ethyl acetate
- Anhydrous sodium sulfate

Equipment:

- · Schlenk tube and Schlenk line
- Inert atmosphere glovebox or standard inert gas techniques (Argon or Nitrogen)
- Magnetic stirrer/hotplate
- Standard laboratory glassware for workup

Procedure:

- In a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral phosphine ligand (7.5 mol%).
- Add anhydrous toluene to dissolve the catalyst and ligand.
- Add the aryl bromide (1.2 equivalents) and N-Boc-pent-4-enylamine (1.0 equivalent).
- Finally, add sodium tert-butoxide (2.1 equivalents).
- Seal the Schlenk tube and heat the reaction mixture to 90 °C.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.



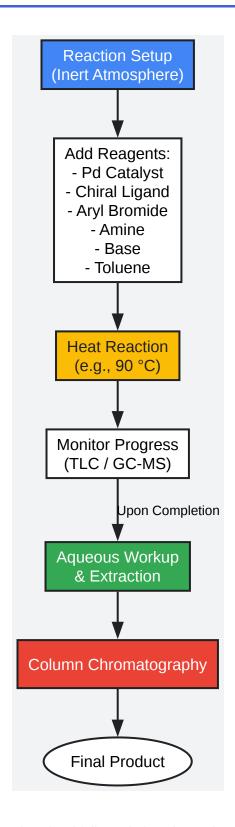




- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Experimental Workflow Diagram





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Caption: Workflow for Pd-catalyzed asymmetric carboamination.



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